N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing various pyrazolo and sulfonamide derivatives due to their potential biological activities. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the versatility of pyrazolo derivatives in chemical synthesis (Eleev, Kutkin, & Zhidkov, 2015). Similarly, Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, demonstrating the potential of combining pyrazole and sulfonamide groups for creating compounds with desired properties (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Biological and Antimicrobial Applications
Several studies have explored the biological activities of sulfonamide and pyrazole derivatives. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Furthermore, Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, demonstrating the diverse applications of these compounds in agriculture and pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Research
The anticancer properties of pyrazole-sulfonamide derivatives have also been a focus of research. Mert et al. (2015) studied the inhibitory effects of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety on human carbonic anhydrase enzymes, which are relevant in cancer research (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015). These studies highlight the potential of sulfonamide and pyrazole derivatives in developing new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as naphtho[1,2-e][1,3]oxazines, have shown anti-inflammatory activities . These compounds have been found to interact with the COX-2 enzyme, which plays a key role in inflammation .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)15-14(19)12-9-13-18(16-12)6-3-7-22-13/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGZLXXUDPRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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